molecular formula C18H22ClNO3 B12932858 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B12932858
M. Wt: 335.8 g/mol
InChI Key: DDXHUKKFOWCFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, a cyclohexyl group, and a piperidine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form the corresponding ketone intermediate. This intermediate is then subjected to bromination using bromine, followed by reaction with methylamine to form the methylimino derivative. The final step involves the hydrolysis of the imine to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Hydroxyphenylacetic acid
  • 2-(2-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine

Uniqueness

2-(2-Chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, such as the combination of a chlorinated phenyl ring with a cyclohexyl and piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-cyclohexyl-6-oxopiperidine-3-carboxylic acid

InChI

InChI=1S/C18H22ClNO3/c19-15-9-5-4-8-13(15)17-14(18(22)23)10-11-16(21)20(17)12-6-2-1-3-7-12/h4-5,8-9,12,14,17H,1-3,6-7,10-11H2,(H,22,23)

InChI Key

DDXHUKKFOWCFKU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(C(CCC2=O)C(=O)O)C3=CC=CC=C3Cl

solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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